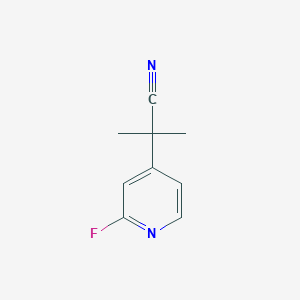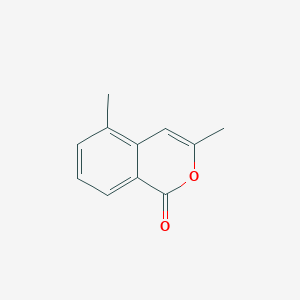
3,5-Dimethylisochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylisochromen-1-one is an organic compound belonging to the isochromen family It is characterized by a benzopyran ring structure with two methyl groups at the 3rd and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylisochromen-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 3,5-dimethylphenol with phthalic anhydride, followed by cyclization to form the isochromen ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylisochromen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisochromen derivatives.
Substitution: Various substituted isochromen derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3,5-Dimethylisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylisochromen-1-one involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one: Similar structure with a hydroxyl group at the 7th position.
3,5-Dimethyl-2H-isochromen-1-one: Similar structure but with different positional isomerism.
Uniqueness
3,5-Dimethylisochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isochromen derivatives may not be as effective.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3,5-dimethylisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-6H,1-2H3 |
Clave InChI |
URQYJDWROFCMDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(OC(=O)C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



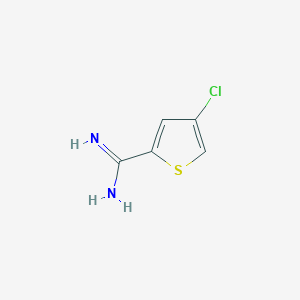

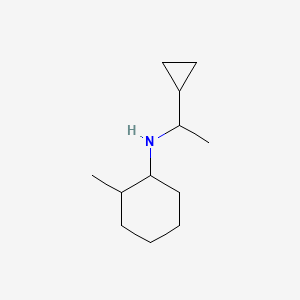
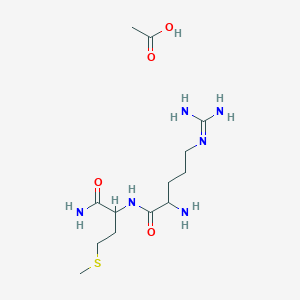




![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
